Cas no 1536154-98-9 (3-amino-3-{imidazo1,2-apyridin-2-yl}propanoic acid)

3-アミノ-3-{イミダゾ[1,2-a]ピリジン-2-イル}プロパン酸は、イミダゾピリジン骨格とプロパン酸基を有する特異な構造を持つ化合物です。その分子設計により、医薬品中間体や生物活性分子の合成において高い有用性を示します。特に、イミダゾピリジン環の電子特性とアミノ酸部分の両性イオン性質を併せ持つため、創薬研究におけるリード化合物としての応用が期待されます。また、この化合物は高い水溶性と安定性を兼ね備えており、生化学的アッセイや製剤開発において優れた取り扱い特性を発揮します。

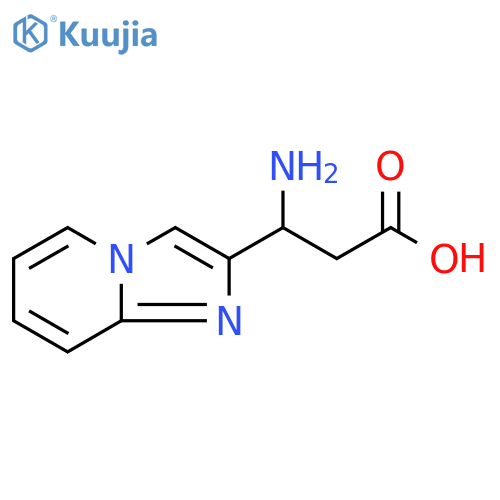

1536154-98-9 structure

商品名:3-amino-3-{imidazo1,2-apyridin-2-yl}propanoic acid

3-amino-3-{imidazo1,2-apyridin-2-yl}propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propanoic acid

- Imidazo[1,2-a]pyridine-2-propanoic acid, β-amino-

- 3-amino-3-{imidazo1,2-apyridin-2-yl}propanoic acid

- 3-amino-3-{imidazo[1,2-a]pyridin-2-yl}propanoic acid

- EN300-1855671

- 1536154-98-9

- AKOS014956742

- CS-0345634

-

- インチ: 1S/C10H11N3O2/c11-7(5-10(14)15)8-6-13-4-2-1-3-9(13)12-8/h1-4,6-7H,5,11H2,(H,14,15)

- InChIKey: ULZWLHGSXUVHPH-UHFFFAOYSA-N

- ほほえんだ: C(C1=CN2C=CC=CC2=N1)(N)CC(=O)O

計算された属性

- せいみつぶんしりょう: 205.085126602g/mol

- どういたいしつりょう: 205.085126602g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 247

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -2.1

- トポロジー分子極性表面積: 80.6Ų

じっけんとくせい

- 密度みつど: 1.43±0.1 g/cm3(Predicted)

- 酸性度係数(pKa): 2.76±0.12(Predicted)

3-amino-3-{imidazo1,2-apyridin-2-yl}propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1855671-2.5g |

3-amino-3-{imidazo[1,2-a]pyridin-2-yl}propanoic acid |

1536154-98-9 | 2.5g |

$1370.0 | 2023-09-18 | ||

| Enamine | EN300-1855671-0.1g |

3-amino-3-{imidazo[1,2-a]pyridin-2-yl}propanoic acid |

1536154-98-9 | 0.1g |

$615.0 | 2023-09-18 | ||

| Enamine | EN300-1855671-5.0g |

3-amino-3-{imidazo[1,2-a]pyridin-2-yl}propanoic acid |

1536154-98-9 | 5g |

$3273.0 | 2023-06-02 | ||

| Enamine | EN300-1855671-1.0g |

3-amino-3-{imidazo[1,2-a]pyridin-2-yl}propanoic acid |

1536154-98-9 | 1g |

$1129.0 | 2023-06-02 | ||

| Enamine | EN300-1855671-10g |

3-amino-3-{imidazo[1,2-a]pyridin-2-yl}propanoic acid |

1536154-98-9 | 10g |

$3007.0 | 2023-09-18 | ||

| Enamine | EN300-1855671-10.0g |

3-amino-3-{imidazo[1,2-a]pyridin-2-yl}propanoic acid |

1536154-98-9 | 10g |

$4852.0 | 2023-06-02 | ||

| Enamine | EN300-1855671-0.25g |

3-amino-3-{imidazo[1,2-a]pyridin-2-yl}propanoic acid |

1536154-98-9 | 0.25g |

$642.0 | 2023-09-18 | ||

| Enamine | EN300-1855671-0.05g |

3-amino-3-{imidazo[1,2-a]pyridin-2-yl}propanoic acid |

1536154-98-9 | 0.05g |

$587.0 | 2023-09-18 | ||

| Enamine | EN300-1855671-0.5g |

3-amino-3-{imidazo[1,2-a]pyridin-2-yl}propanoic acid |

1536154-98-9 | 0.5g |

$671.0 | 2023-09-18 | ||

| Enamine | EN300-1855671-1g |

3-amino-3-{imidazo[1,2-a]pyridin-2-yl}propanoic acid |

1536154-98-9 | 1g |

$699.0 | 2023-09-18 |

3-amino-3-{imidazo1,2-apyridin-2-yl}propanoic acid 関連文献

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572

1536154-98-9 (3-amino-3-{imidazo1,2-apyridin-2-yl}propanoic acid) 関連製品

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)

- 249916-07-2(Borreriagenin)

- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬